

Application Note: Quantitative Analysis of 3-Bromo-N-methylbenzamide

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Compound of Interest

Compound Name: 3-bromo-N-methylbenzamide

CAS No.: 49834-22-2

Cat. No.: B1587637

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Method Development, Optimization, and Validation Protocols

Abstract & Scope

This application note details a robust analytical framework for the quantification of **3-bromo-N-methylbenzamide** (CAS: 49834-22-2), a critical intermediate in the synthesis of kinase inhibitors and GPCR ligands. Due to the meta-substitution of the bromine and the N-methyl amide functionality, this molecule presents specific chromatographic challenges regarding peak symmetry and separation from its primary hydrolysis degradant, 3-bromobenzoic acid.

This guide provides two distinct methodologies:

- Method A (High-Throughput): HPLC-UV for purity assessment and reaction monitoring.
- Method B (Trace Analysis): LC-MS/MS for genotoxic impurity quantification or low-level residue analysis.

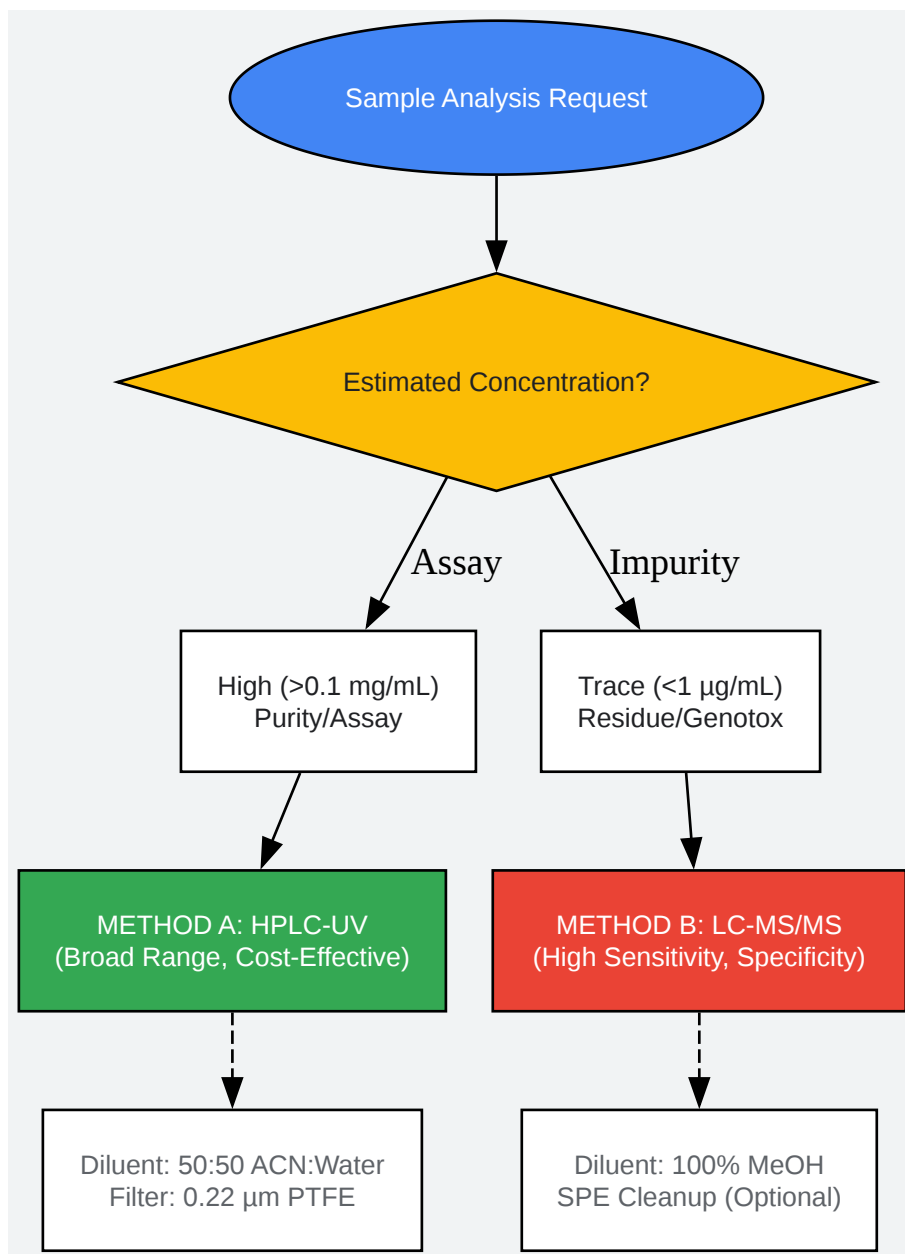
Physicochemical Context

Understanding the molecule is the first step to robust method design. The meta-bromo substitution increases lipophilicity compared to the parent benzamide, while the N-methyl group reduces hydrogen bond donation capacity, improving peak shape on silanol-active columns.

| Property | Value | Analytical Implication |
|------------------|-----------------|---|
| Molecular Weight | 214.06 g/mol | Distinctive 1:1 isotope pattern (Br) at m/z 214/216. |
| LogP | ~2.4 | Moderate hydrophobicity; ideal for C18 reversed-phase retention. |
| pKa | ~14-15 (Amide) | Neutral at standard HPLC pH (2–8). Retention is pH-independent. |
| Solubility | DMSO, MeOH, ACN | Diluent matching is critical to prevent precipitation in aqueous mobile phases. |
| UV Max | ~254 nm | Primary benzene ring absorption; robust detection wavelength. |

Analytical Workflow Logic

The following diagram illustrates the decision matrix for selecting the appropriate detection method based on the analytical limit requirements.



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Figure 1: Decision matrix for selecting the appropriate quantitative method based on sensitivity requirements.

Method A: HPLC-UV (Purity & Assay)

Objective: Routine quality control, reaction monitoring, and % purity determination.

Chromatographic Conditions

- System: Agilent 1260 Infinity II or equivalent quaternary pump system.
- Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 100 mm, 3.5 μ m).
 - Rationale: The "Plus" series end-capping reduces peak tailing caused by secondary interactions with the amide nitrogen.
- Mobile Phase A: 0.1% Formic Acid in Water (Milli-Q grade).
- Mobile Phase B: Acetonitrile (HPLC Grade).
 - Note: Formic acid is preferred over phosphate buffer to allow this same method to be transferred to MS if needed.
- Flow Rate: 1.0 mL/min.
- Column Temp: 35°C.
- Detection: UV @ 254 nm (Reference 360 nm).
- Injection Volume: 5 μ L.

Gradient Program

| Time (min) | % Mobile Phase B | Event |
|------------|------------------|---|
| 0.00 | 10 | Initial equilibration |
| 8.00 | 90 | Elution of target & lipophilic impurities |
| 10.00 | 90 | Column wash |
| 10.10 | 10 | Re-equilibration |
| 13.00 | 10 | End of run |

Standard Preparation

- Stock Solution: Dissolve 10.0 mg of **3-bromo-N-methylbenzamide** reference standard in 10 mL of Methanol (1.0 mg/mL).

- Working Standard: Dilute Stock 1:10 with 50:50 Water:Acetonitrile to achieve 0.1 mg/mL.
 - Critical Step: Ensure the diluent matches the initial mobile phase strength to prevent "solvent shock" peak distortion.

Method B: LC-MS/MS (Trace Quantification)

Objective: Quantifying **3-bromo-N-methylbenzamide** as a residual impurity in final drug substances.

Mass Spectrometry Parameters

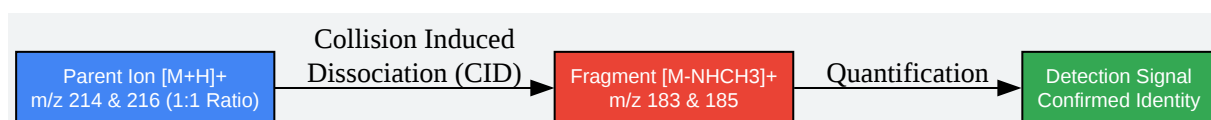
The presence of Bromine provides a unique isotopic signature that serves as a secondary confirmation of identity.

- Source: Electrospray Ionization (ESI), Positive Mode.
- Scan Type: Multiple Reaction Monitoring (MRM).
- Precursor Ions: 214.0 (79Br) and 216.0 (81Br).

| Transition | Precursor (m/z) | Product (m/z) | Collision Energy (eV) | Rationale |
|------------|-----------------|---------------|-----------------------|---|
| Quantifier | 214.0 | 183.0 | 20 | Loss of -NHCH ₃ (Methylamine fragment) |
| Qualifier | 216.0 | 185.0 | 20 | Confirmation via 81Br isotope |

Isotopic Confirmation Logic

The following diagram details the fragmentation pathway used for confirmation.



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Figure 2: MS/MS fragmentation pathway utilizing the bromine isotope pattern for specificity.

Method Validation (ICH Q2(R1) Alignment)

To ensure data integrity, the method must be validated according to ICH Q2(R1) guidelines [1].

Specificity (Stress Testing)

Inject the potential hydrolysis impurity, 3-bromobenzoic acid.

- Expected Result: Under the acidic conditions (0.1% Formic Acid), 3-bromobenzoic acid (pKa ~3.8) will be partially protonated but more polar than the amide. It should elute earlier (approx. RRT 0.6 - 0.8) than **3-bromo-N-methylbenzamide**. [1][2]
- Requirement: Resolution (R_s) > 1.5 between the impurity and the main peak.

Linearity & Range

- Range: 0.1 µg/mL to 100 µg/mL (Method A).
- Acceptance: $R^2 > 0.999$. [3]
- Protocol: Prepare 5 concentration levels (50%, 75%, 100%, 125%, 150% of target).

Accuracy (Recovery)

Spike the analyte into a placebo matrix (if available) or solvent at 3 levels.

- Acceptance: 98.0% – 102.0% recovery.

Troubleshooting & "Watch-Outs"

| Issue | Probable Cause | Corrective Action |
|--------------------|--|--|
| Peak Tailing > 1.5 | Silanol interaction with amide nitrogen. | Ensure column is "End-capped" (e.g., Eclipse Plus, Luna C18(2)). Increase buffer strength or add 5mM Ammonium Formate. |
| Split Peaks | Solvent mismatch. | The sample diluent is too strong (e.g., 100% MeOH). Dilute sample with water to <50% organic. |
| Ghost Peaks | Carryover. | The bromine atom can make the molecule "sticky." Add a needle wash step with 90:10 ACN:Water. |
| RT Shift | Mobile phase evaporation. | Acetonitrile evaporates faster than water in pre-mixed bottles. Use fresh mobile phase daily or seal tightly. |

References

- ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation.[4][5] [Link](#)
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